molecular formula C10H20 B009782 3-Ethyl-3-octene CAS No. 19781-31-8

3-Ethyl-3-octene

Cat. No. B009782
CAS RN: 19781-31-8
M. Wt: 140.27 g/mol
InChI Key: KNIRLWRQSSLZCZ-UHFFFAOYSA-N
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Description

3-Ethyl-3-octene is a chemical compound with the molecular formula C10H20 . It is an alkene, which is a type of hydrocarbon that contains a carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-3-octene consists of a carbon backbone with a double bond and an ethyl group attached to the third carbon . The presence of the double bond classifies it as an alkene .


Physical And Chemical Properties Analysis

3-Ethyl-3-octene has a molecular weight of 140.266 Da . It has a density of 0.8±0.1 g/cm^3, a boiling point of 168.2±7.0 °C at 760 mmHg, and a vapour pressure of 2.2±0.1 mmHg at 25°C . It also has a flash point of 34.7±14.8 °C .

Scientific Research Applications

  • Catalysis and Ethylene Tetramerization :

    • A chromium catalytic system has been developed for the efficient production of 1-octene without the need for expensive methylaluminoxane, offering an alternative for ethylene tetramerization (Kim et al., 2017).
    • Similarly, CrI complexes with weakly coordinating anion, triethylaluminum, and PNPiPr have been effective in catalyzing ethylene tetramerization, producing 1-octene (Rucklidge et al., 2007).
  • Polymerization and Material Science :

    • 1-Octene has been successfully polymerized to produce semicrystalline, branched poly(ethylene)-like materials. These polymers offer a new class of thermoplastic elastomers with varying performance based on microstructure and crystallinity (Leone et al., 2016).
    • Ethylene-octene copolymers display unique crystallization behaviors, influencing the material properties of the resulting polymer blends (Bensason et al., 1997).
    • In melt spinning of poly(ethylene-co-octene) filaments, varying comonomer contents lead to differences in crystallinity and orientation, affecting the material's mechanical properties (Shan & White, 2004).
  • Chemical Synthesis and Selectivity :

    • Research into selective ethylene tetramerization with chromium-based catalysts has shown the potential for producing large amounts of oligomer-free 1-octene, which can be beneficial for various industries (Licciulli et al., 2010).
    • The selective tetramerization of ethylene to 1-octene involves a unique extended metallacyclic mechanism, which plays a key role in the formation of 1-octene and higher 1-alkenes (Overett et al., 2005).
  • Industrial Applications :

    • Group 3 metal catalysts have been instrumental in ethylene and α-olefin polymerization, including for compounds like 1-octene, enabling the production of a variety of polymers with different properties (Gromada et al., 2004).

Mechanism of Action

The mechanism of action for 3-Ethyl-3-octene is not specified in the search results. As an alkene, its reactivity is primarily due to the carbon-carbon double bond, which can participate in a variety of chemical reactions .

properties

IUPAC Name

3-ethyloct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRLWRQSSLZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337645
Record name 3-Ethyl-3-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19781-31-8
Record name 3-Ethyl-3-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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